![molecular formula C17H13Cl2N3O2S B2624722 (E)-N'-{5-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-1,3-thiazol-2-yl}-N,N-dimethylmethanimidamide CAS No. 865659-93-4](/img/structure/B2624722.png)
(E)-N'-{5-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-1,3-thiazol-2-yl}-N,N-dimethylmethanimidamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a furan ring, a thiazole ring, and a dichlorophenyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The furan and thiazole rings would contribute to the rigidity of the molecule, while the dichlorophenyl group could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the furan ring is known to undergo reactions with electrophiles, while the thiazole ring can participate in a variety of reactions, including nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dichlorophenyl group could increase its lipophilicity, which could influence its solubility and stability .Scientific Research Applications
- Application : Researchers have explored the continuous nitration process of this compound in a microreactor system. By optimizing factors such as molar ratios of mixed acids, reaction temperature, and residence time, they achieved a remarkable 97% yield of the product. Compared to traditional batch reactors, the use of continuous flow microreactors improved reaction efficiency and yield .
- Application : Although not directly related to the compound, studies on indole derivatives have shown promise. For instance, researchers synthesized novel indolyl and oxochromenyl xanthenone derivatives and investigated their molecular docking as anti-HIV-1 agents .
- Application : Structural analysis and reactivity insights for related compounds can be obtained through computational methods. For example, researchers have used density functional theory (DFT) calculations to analyze bromo-substituted compounds, providing valuable information on their reactivity .
- Application : While not directly studied for our compound, understanding its reactivity and potential for cross-coupling reactions could be relevant. Researchers have extensively explored Suzuki–Miyaura coupling due to its mild conditions and functional group tolerance .
- Application : Researchers have developed a one-step synthesis protocol for a related compound using adapted Vilsmeier conditions. This optimization led to quantitative yield, as characterized by NMR, IR, and Raman spectroscopy .
Herbicide Synthesis
Anti-HIV-1 Activity
Computational Insights
Carbon–Carbon Bond Formation
Synthetic Protocol Optimization
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-[5-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2S/c1-22(2)9-21-17-20-8-15(25-17)16(23)14-6-5-13(24-14)11-4-3-10(18)7-12(11)19/h3-9H,1-2H3/b21-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGQZQGLTHEHAB-ZVBGSRNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC=C(S1)C(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC=C(S1)C(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-{5-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-1,3-thiazol-2-yl}-N,N-dimethylmethanimidamide |
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